(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 313660-13-8
VCID: VC5044175
InChI: InChI=1S/C13H9BrN2OS2/c1-16-9-5-4-8(14)7-11(9)19-13(16)15-12(17)10-3-2-6-18-10/h2-7H,1H3
SMILES: CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CS3
Molecular Formula: C13H9BrN2OS2
Molecular Weight: 353.25

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

CAS No.: 313660-13-8

Cat. No.: VC5044175

Molecular Formula: C13H9BrN2OS2

Molecular Weight: 353.25

* For research use only. Not for human or veterinary use.

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide - 313660-13-8

Specification

CAS No. 313660-13-8
Molecular Formula C13H9BrN2OS2
Molecular Weight 353.25
IUPAC Name N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Standard InChI InChI=1S/C13H9BrN2OS2/c1-16-9-5-4-8(14)7-11(9)19-13(16)15-12(17)10-3-2-6-18-10/h2-7H,1H3
Standard InChI Key OCLFPBUJTBWZBU-FYWRMAATSA-N
SMILES CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CS3

Introduction

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound belonging to the class of heterocyclic compounds. It features a complex structure integrating a thiophene ring and a benzo[d]thiazole moiety, known for their diverse biological activities. This compound is classified as an organic compound due to its carbon-based structure, which includes heteroatoms such as nitrogen and sulfur.

Synthesis

The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step reactions. A common approach includes:

  • Formation of the Benzo[d]thiazole Core: This involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

  • Introduction of the Ylidene Group: The ylidene group is introduced by reacting the brominated benzo[d]thiazole with a suitable aldehyde or ketone in the presence of a base.

  • Amidation: The final step involves forming the thiophene-2-carboxamide moiety by reacting the ylidene intermediate with thiophene-2-carbonyl chloride in the presence of a base.

Biological Activities and Potential Applications

Compounds containing thiazole moieties are often associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. While specific biological activities of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide have not been extensively reported, its structural features suggest potential applications in drug development, particularly in targeting diseases linked to the biological activities of thiazole derivatives.

Research Findings and Future Directions

Experimental studies are required to determine precise physical properties such as melting point, boiling point, and solubility in various solvents for (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide. Future research could focus on its efficacy against various biological targets, assessing its potential in drug development and therapeutic applications.

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